molecular formula C11H13F3N2O2 B2436689 Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate CAS No. 325457-86-1

Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate

Cat. No. B2436689
M. Wt: 262.232
InChI Key: QVPNPIUMIVCUIY-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

A solution of (6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester (0.90 g, 3.43 mmol) and N,N,N′,N′-tetramethylethylenediamine (1.29 mL, 8.55 mmol) in 25 mL of anhydrous diethyl ether was cooled to −78° C. under an argon atmosphere. The resulting mixture was treated dropwise with n-BuLi (2.5 M in hexanes, 3.42 mL, 8.55 mmol) over 5 minutes, and the mixture was allowed to warm to −10° C. After 30 minutes, the mixture was cooled to −78° C. and a solution of I2 (1.14 g, 4.5 mmol) in 5 mL of anhydrous THF was added rapidly. The resulting mixture was warmed to room temperature, stirred for 1 hour, and quenched with 50 mL of water. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude mixture was purified on SiO2 (10% ethyl acetate in dichloromethane) to afford the title compound (150 mg, 11.3% yield).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.14 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
11.3%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:9]=[N:10][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2].CN(C)CCN(C)C.[Li]CCCC.[I:32]I>C(OCC)C.C1COCC1>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:9]=[N:10][C:11]([C:14]([F:15])([F:16])[F:17])=[CH:12][C:13]=1[I:32])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1)C(F)(F)F)=O
Name
Quantity
1.29 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.42 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.14 g
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 50 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified on SiO2 (10% ethyl acetate in dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1I)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 11.3%
YIELD: CALCULATEDPERCENTYIELD 11.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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